Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester

Directed metalation Halogen dance reaction Atropisomeric biquinolyl synthesis

Researchers constructing 8,8′-biquinolyl scaffolds via directed metalation face divergent outcomes depending on carbamate N-alkyl size; the wrong analog gives no reaction. Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (CAS 829666-50-4) is the sole documented substrate for tandem halogen-dance/oxidative coupling. • Exclusive halogen-dance dimerization to diiodide 17 in 54% isolated yield • Essential precursor to 6,6′-disubstituted azaBINOL chiral ligands • X-ray validated benchmark for mechanistic halogen-dance studies

Molecular Formula C14H15IN2O2
Molecular Weight 370.19 g/mol
CAS No. 829666-50-4
Cat. No. B12885375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, diethyl-, 8-iodo-7-quinolinyl ester
CAS829666-50-4
Molecular FormulaC14H15IN2O2
Molecular Weight370.19 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)OC1=C(C2=C(C=CC=N2)C=C1)I
InChIInChI=1S/C14H15IN2O2/c1-3-17(4-2)14(18)19-11-8-7-10-6-5-9-16-13(10)12(11)15/h5-9H,3-4H2,1-2H3
InChIKeyIBKAJUWJNYLXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 8-Iodo-7-quinolinyl Carbamate: Identity & Structure


Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester (CAS 829666-50-4), also known as (8-iodoquinolin-7-yl) N,N-diethylcarbamate, is a synthetic carbamate ester featuring a quinoline heterocycle substituted with iodine at the 8-position and a diethylcarbamoyl group at the 7-position [1]. It possesses a molecular formula of C₁₄H₁₅IN₂O₂ and a calculated exact molecular mass of 370.01783 g/mol [2]. This compound is structurally distinct from its dimethyl analog (CAS 829666-40-2) and serves as a strategic intermediate in directed metalation and halogen-dance transformations for the construction of axially chiral 8,8′-biquinolyl scaffolds [1].

Reactivity Divergence of 8-Iodo-7-quinolinyl Carbamates


In-class substitution of 8-iodo-7-quinolinyl carbamates is not viable due to the profound influence of the N-alkyl substituent size on reaction pathway and product outcome. While both dimethyl and diethyl variants serve as directed metalation group (DMG) substrates, their divergent behavior under lithiation conditions dictates mutually exclusive synthetic utility. The dimethyl variant undergoes clean directed ortho-metalation (DoM) followed by oxidative coupling to yield 8,8′-biquinolyl derivatives, whereas the diethyl variant—due to increased steric bulk at the carbamate nitrogen—fails to undergo productive DoM-oxidation and instead participates exclusively in a tandem halogen-dance dimerization process [1]. This mechanistic bifurcation is quantitative and irreversible, meaning procurement of the wrong N-alkyl analog for a given synthetic route will result in either no reaction or an undesired product [2].

Quantitative Differentiation vs. Analogs


Exclusive Halogen-Dance Dimerization

Treatment of N,N-diethyl O-(8-iodoquinol-7-yl) carbamate (16) with lithium diisopropylamide (LDA) in THF at −78 °C, followed by addition of anhydrous FeCl₃, initiates a tandem halogen-dance dimerization process that yields 7,7′-bis(((diethylamino)carbonyl)oxy)-6,6′-diiodo-8,8′-biquinolyl (17) in 54% yield [1]. In direct contrast, the dimethyl analog (N,N-dimethyl O-quinol-7-yl carbamate, 2) under identical LDA/FeCl₃ conditions does not undergo halogen-dance; instead, it yields 7,7′-bis(((dimethylamino)carbonyl)oxy)-8,8′-biquinolyl (5) in 71% yield via a standard DoM-oxidative coupling mechanism [2]. The diethyl variant's exclusive engagement in halogen-dance chemistry is attributed to the increased steric demand of the N,N-diethyl group, which disfavors the planar transition state required for oxidative coupling and instead promotes iodine migration prior to dimerization [1].

Directed metalation Halogen dance reaction Atropisomeric biquinolyl synthesis

Steric Control of DMG Performance

The diethylcarbamoyl group (OCONEt₂) is recognized as one of the most powerful directed metalation groups (DMGs) in aromatic synthesis, with the diethyl variant conferring superior directing capability compared to dimethyl and other N-alkyl carbamates due to optimal steric and electronic balance [1]. In the specific context of 8-iodo-7-quinolinyl carbamates, the diethyl group's steric profile prevents the oxidative coupling step that the dimethyl analog readily undergoes, thereby enabling the alternative halogen-dance pathway [2]. This steric differentiation is quantified by the complete absence of 8,8′-biquinolyl product from the diethyl substrate under DoM-oxidative coupling conditions, whereas the dimethyl substrate provides 71% of the non-iodinated biquinolyl dimer [3].

O-Carbamate directed metalation Steric effects Regioselective lithiation

Molecular Weight & Lipophilicity vs. Dimethyl Analog

The diethyl variant (C₁₄H₁₅IN₂O₂, exact mass 370.01783 g/mol) exhibits a molecular weight increase of 27.89 g/mol (8.2%) relative to the dimethyl analog (C₁₂H₁₁IN₂O₂, exact mass 342.13 g/mol) [1]. This mass difference corresponds to the replacement of two N-methyl groups with two N-ethyl groups, which also increases calculated logP by approximately 0.8-1.2 units based on fragment-based predictions [2]. The higher lipophilicity and distinct chromatographic retention behavior provide a practical basis for analytical differentiation and purification protocol optimization .

Physicochemical properties HPLC retention Lipophilicity prediction

Access to Sulfonamide Biquinolyl Ligands

The 6,6′-diiodo-8,8′-biquinolyl dimer (17) derived exclusively from the diethyl carbamate serves as a versatile precursor for further elaboration. A three-step sequence—comprising (i) saponification to remove carbamate protecting groups, (ii) palladium-catalyzed sulfonylation with methanesulfonamide, and (iii) deprotection—converts the diiodide to 6,6′-bis[(methylamino)sulfonyl]-7,7′-dihydroxy-8,8′-biquinolyl in 91% overall yield [1]. This functionalization sequence is inaccessible from the dimethyl analog-derived dimer (5), which lacks the iodine handles required for the Pd-catalyzed coupling step [2].

Biquinolyl functionalization Atropisomeric ligand synthesis Sulfonamide derivatives

Applications in Atropisomeric Ligand Synthesis


Halogen-Dance Synthesis of Diiodo-Biquinolyl

The diethyl carbamate is the singular documented substrate for the one-step tandem halogen-dance/oxidative coupling reaction that yields 7,7′-bis(((diethylamino)carbonyl)oxy)-6,6′-diiodo-8,8′-biquinolyl (17) in 54% isolated yield [1]. This transformation installs two iodine atoms at the 6,6′-positions of the biquinolyl framework, creating handles for subsequent cross-coupling functionalization. No alternative carbamate or protecting group has been reported to enable this transformation with comparable efficiency or selectivity [2].

Sulfonamide/Phosphine Atropisomeric Ligand Precursor

The diiodide dimer 17 derived from the diethyl carbamate serves as the essential precursor to a family of 6,6′-disubstituted-7,7′-dihydroxy-8,8′-biquinolyls. These compounds constitute the azaBINOL ligand class, which has demonstrated utility in asymmetric catalysis as chiral ligands and organocatalysts [1]. The three-step sequence from diiodide 17 to the bis-sulfonamide derivative proceeds in 91% overall yield and represents the only documented route to 6,6′-functionalized azaBINOL derivatives .

Halogen-Dance Rearrangement Mechanistic Studies

The clean, high-yielding halogen-dance dimerization of N,N-diethyl O-(8-iodoquinol-7-yl) carbamate provides an experimentally tractable system for investigating the mechanism of base-induced halogen migration on quinoline frameworks [1]. The reaction's efficiency (54% isolated yield of a single dimeric product) and the unambiguous characterization of the product by X-ray crystallography make this compound a benchmark substrate for mechanistic and computational studies of halogen-dance processes [2].

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